trans-Ned-19-d8 trans-Ned-19-d8
Brand Name: Vulcanchem
CAS No.:
VCID: VC0208765
InChI:
SMILES:
Molecular Formula: C₃₀H₂₃D₈FN₄O₃
Molecular Weight: 522.64

trans-Ned-19-d8

CAS No.:

Cat. No.: VC0208765

Molecular Formula: C₃₀H₂₃D₈FN₄O₃

Molecular Weight: 522.64

* For research use only. Not for human or veterinary use.

trans-Ned-19-d8 -

Specification

Molecular Formula C₃₀H₂₃D₈FN₄O₃
Molecular Weight 522.64

Introduction

Chemical Properties and Structure

Molecular Information

Trans-Ned-19-d8 is characterized by a molecular formula of C30H23D8FN4O3 and a molecular weight of 522.64 g/mol. This represents an increase of approximately 8 atomic mass units compared to the non-deuterated trans-Ned-19, which has a molecular formula of C30H31FN4O3 and a molecular weight of 514.6 g/mol . The difference in mass corresponds to the replacement of eight hydrogen atoms with deuterium atoms in the piperazinyl group.

Structural Features

The complete chemical name of trans-Ned-19-d8 is (1R,3S)-1-[3-[[4-(2-Fluorophenyl)-1-(piperazinyl-d8)]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indole-3-carboxylic Acid. This compound belongs to the class of beta-carbolines, specifically derived from 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid, where one of the methylene protons at position 1 has been replaced by a 3-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl group . The key difference from trans-Ned-19 is the deuteration of the piperazinyl ring.

Comparison with Non-Deuterated Version

The parent compound, trans-Ned-19, has been more extensively characterized than its deuterated analog. It is classified as a beta-carboline that also contains an alpha-amino acid, a monomethoxybenzene, a monofluorobenzene, and an N-arylpiperazine . The deuterated version maintains these structural features but incorporates deuterium atoms specifically in the piperazine ring, creating a heavier but chemically similar analog.

Parametertrans-Ned-19-d8trans-Ned-19
Molecular FormulaC30H23D8FN4O3C30H31FN4O3
Molecular Weight522.64 g/mol514.6 g/mol
Stereochemistry(1R,3S)(1R,3S)
Special FeatureDeuterated piperazine ringNon-deuterated

Pharmacological Activity

NAADP Antagonism

Trans-Ned-19-d8, like its parent compound, functions as a nicotinic acid adenine dinucleotide phosphate (NAADP) receptor antagonist . NAADP is recognized as one of the most potent calcium-mobilizing agents in cellular systems . While specific data on the deuterated analog is limited, the parent compound trans-Ned-19 has been demonstrated to inhibit NAADP-mediated calcium release with an IC50 of 6 nM and inhibit [32P]NAADP binding with an IC50 of 0.4 nM .

Mechanism of Action

The mechanism of action for trans-Ned-19 involves antagonism of NAADP receptors, which prevents calcium mobilization from intracellular stores. Research on structure-activity relationships of trans-Ned-19 analogs has revealed that both the carboxylic acid group and the fluorine atom are crucial for its biological activity . The carboxylic acid moiety is particularly important, as esterification dramatically reduces potency, while repositioning the fluorine from the ortho to para position on the benzene ring eliminates the compound's ability to inhibit NAADP-mediated calcium release .

Binding Properties

Studies on trans-Ned-19 have revealed interesting binding characteristics that likely apply to the deuterated analog as well. The parent compound acts as a non-competitive inhibitor of NAADP, reducing the maximal response rather than shifting the EC50 in calcium release assays . This suggests an allosteric mode of action rather than direct competition at the orthosteric site. The deuterated version (trans-Ned-19-d8) would be expected to maintain similar binding properties due to the minimal impact of deuteration on chemical interactions.

Research Applications

Immunological Research

Trans-Ned-19 has been utilized in significant immunological research, particularly regarding T-cell activation and differentiation. Studies have shown that inhibition of NAADP signaling with trans-Ned-19 impacts CD4+ T-cell differentiation and plasticity . Specifically, partial blockade of NAADP signaling in naïve CD4+ T cells promotes the differentiation of Th17 cells, while also enhancing the production of IL-10 and increasing the expression of regulatory markers like LAG-3 and CD49b . These findings suggest that NAADP antagonists may have therapeutic potential in inflammatory conditions.

Benefits of Deuteration

The deuteration in trans-Ned-19-d8 provides research advantages. Deuterium-labeled compounds are valuable in pharmacokinetic studies, mass spectrometry analyses, and as internal standards due to their distinctive mass profiles. The substitution of hydrogen with deuterium typically has minimal effects on biological activity while allowing for differentiation from the non-deuterated compound in analytical procedures. This makes trans-Ned-19-d8 potentially valuable for tracking the compound's distribution, metabolism, and excretion in research settings.

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